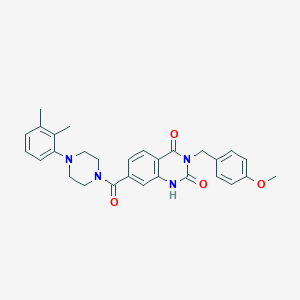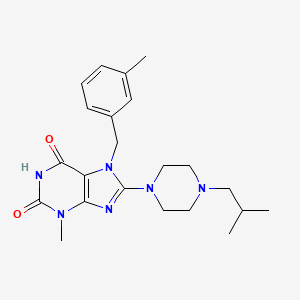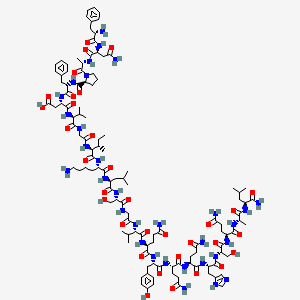![molecular formula C14H11BrO2 B14105014 [1,1'-Biphenyl]-2-carboxylic acid, 4'-bromo-, methyl ester CAS No. 17103-26-3](/img/structure/B14105014.png)
[1,1'-Biphenyl]-2-carboxylic acid, 4'-bromo-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-2-carboxylic acid, 4’-bromo-, methyl ester: is an organic compound with the molecular formula C14H11BrO2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a carboxylic acid group at the 2-position and a bromine atom at the 4’-position The carboxylic acid group is esterified with a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-carboxylic acid, 4’-bromo-, methyl ester typically involves the esterification of [1,1’-Biphenyl]-2-carboxylic acid, 4’-bromo-. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of a continuous flow reactor, which allows for better control over reaction conditions and can lead to higher yields and purity of the product. Additionally, the use of alternative catalysts, such as solid acid catalysts, can be explored to make the process more environmentally friendly.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methyl ester group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Depending on the nucleophile, products can include [1,1’-Biphenyl]-2-carboxylic acid, 4’-hydroxy-, methyl ester, or [1,1’-Biphenyl]-2-carboxylic acid, 4’-amino-, methyl ester.
Oxidation: [1,1’-Biphenyl]-2-carboxylic acid, 4’-bromo-.
Reduction: [1,1’-Biphenyl]-2-carboxylic acid, 4’-bromo-, methanol.
科学研究应用
Chemistry:
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules. Its bromine substituent makes it a useful building block for Suzuki coupling reactions to form biaryl compounds.
Biology and Medicine:
Drug Development: The compound’s structure can be modified to create derivatives with potential biological activity. These derivatives can be screened for pharmacological properties such as anti-inflammatory or anticancer activity.
Industry:
Materials Science: The compound can be used in the development of new materials, such as polymers or liquid crystals, due to its rigid biphenyl core and functional groups that can participate in further chemical modifications.
作用机制
The mechanism of action of [1,1’-Biphenyl]-2-carboxylic acid, 4’-bromo-, methyl ester depends on the specific application and the chemical reactions it undergoes. In organic synthesis, its bromine atom can act as a leaving group in substitution reactions, allowing for the introduction of various functional groups. The ester group can undergo hydrolysis or reduction, providing versatility in synthetic pathways.
相似化合物的比较
- [1,1’-Biphenyl]-2-carboxylic acid, 4’-chloro-, methyl ester
- [1,1’-Biphenyl]-2-carboxylic acid, 4’-fluoro-, methyl ester
- [1,1’-Biphenyl]-2-carboxylic acid, 4’-iodo-, methyl ester
Comparison:
- Uniqueness: The presence of the bromine atom in [1,1’-Biphenyl]-2-carboxylic acid, 4’-bromo-, methyl ester provides unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is a better leaving group than chlorine and fluorine, making it more reactive in nucleophilic substitution reactions. it is less reactive than iodine, which can be advantageous in certain controlled reactions.
- Reactivity: The reactivity of the compound can be fine-tuned by changing the halogen substituent, allowing for selective reactions in organic synthesis.
This detailed article provides a comprehensive overview of [1,1’-Biphenyl]-2-carboxylic acid, 4’-bromo-, methyl ester, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
17103-26-3 |
|---|---|
分子式 |
C14H11BrO2 |
分子量 |
291.14 g/mol |
IUPAC 名称 |
methyl 2-(4-bromophenyl)benzoate |
InChI |
InChI=1S/C14H11BrO2/c1-17-14(16)13-5-3-2-4-12(13)10-6-8-11(15)9-7-10/h2-9H,1H3 |
InChI 键 |
YEAGZMZAILTJSB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14104933.png)
![1-(4-Bromophenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104937.png)

![1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104953.png)
![6-methyl-5-(2-methylbenzyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14104959.png)
![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14104969.png)
![N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14104971.png)
![7-Chloro-2-[2-(dimethylamino)ethyl]-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104993.png)
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B14105000.png)

![2-(2-Hydroxyethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105011.png)
![Disodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate](/img/structure/B14105023.png)

![Methyl 1,3,7-trimethyl-2,4-dioxo-5-(quinolin-6-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14105027.png)
